3-Allyl-4-ethoxy-5-methoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a chemically synthesized molecule that may be related to various benzaldehyde derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff base complexes, as seen in the research where 3-methoxy-2-hydroxy-benzaldehyde reacts with allylamine to form metal complexes . Another synthesis approach involves the reaction of isothiochroman-4-one with benzaldehyde . These methods suggest that the synthesis of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could potentially involve a similar Schiff base formation or condensation reaction with appropriate precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography . For instance, Schiff base complexes derived from 3-methoxy-2-hydroxy-benzaldehyde and allylamine showed octahedral and square planar geometries around the central metal ion . These findings indicate that the molecular structure of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could also be elucidated using similar analytical methods to determine its geometry and conformation.
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde derivatives can be influenced by the substituents on the aromatic ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the inhibitory activity of these compounds against enzymes like catechol O-methyltransferase . Therefore, the chemical reactions of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde would likely be influenced by the allyl, ethoxy, and methoxy groups, potentially leading to various biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be characterized by spectroscopic studies, which provide information on functional groups, molecular geometry, and electronic structure . For example, the electrochemical behavior of Schiff base complexes can be studied using cyclic voltammetry, which reveals the effects of substituent groups on redox potential . Similarly, the physical and chemical properties of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could be assessed using these techniques to understand its stability, reactivity, and potential applications.
Scientific Research Applications
Homologation and Synthesis Applications
Homologation of Benzaldehydes
A study discusses the homologation of benzaldehydes, including methods that could potentially be applied to compounds like 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Dabdoub et al., 2012).
Synthesis of Polyazomethines
Research on the synthesis of bis-aldehyde monomers, which includes compounds structurally related to 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, suggests potential applications in creating electrically conductive polyazomethines (Hafeez et al., 2019).
Benzaldehyde in Organic Synthesis
The use of benzaldehyde derivatives in various organic synthesis reactions, such as allylation, could be relevant to 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Malkov et al., 2008).
Chemical Properties and Analysis
Spectral and Structural Characterization
Studies on the spectroscopic characterization of similar benzaldehyde derivatives provide insights into their physical and chemical properties, which could be applicable to 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Kühl et al., 2007).
Oxidation Mechanisms
Research on the oxidation of methoxy benzaldehydes, including their reaction kinetics, can offer valuable information for understanding the behavior of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde under similar conditions (Malik et al., 2016).
Potential Applications in Material Science
- Nonlinear Optical Materials: Investigations into the properties of methoxy benzaldehydes in the context of nonlinear optical materials suggest potential applications of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in this field (Venkataramanan et al., 1994).
properties
IUPAC Name |
4-ethoxy-3-methoxy-5-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKITKAUHIZELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389770 |
Source
|
Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |
CAS RN |
872183-27-2 |
Source
|
Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.